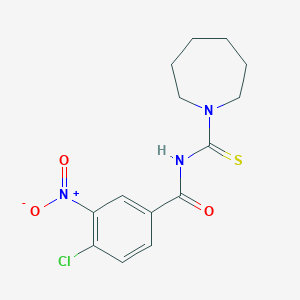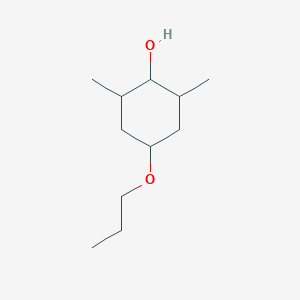
4-N-prop-2-enylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-prop-2-enylpyrimidine-2,4-diamine is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-prop-2-enylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrimidine-2,4-diamine with an allyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-N-prop-2-enylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol solution at 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Allyl halides in the presence of a base such as potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-N-prop-2-enylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-N-prop-2-enylpyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and potential apoptosis in cancer cells . The pathways involved include the regulation of gene transcription and cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analogue used in various pharmaceutical applications.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
Uniqueness
4-N-prop-2-enylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6254-30-4 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-N-prop-2-enylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H10N4/c1-2-4-9-6-3-5-10-7(8)11-6/h2-3,5H,1,4H2,(H3,8,9,10,11) |
InChI Key |
RFMVNCGBEGQZOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
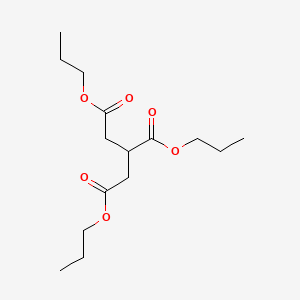

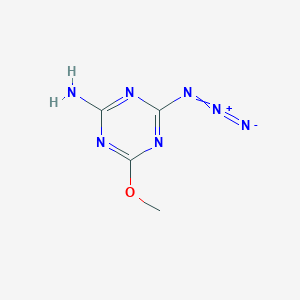
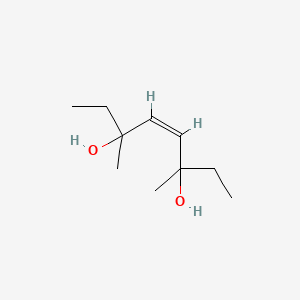
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
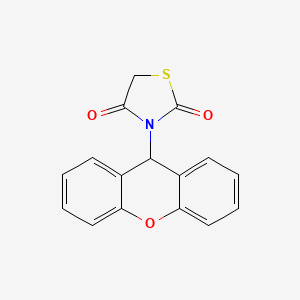

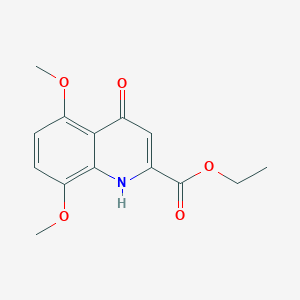
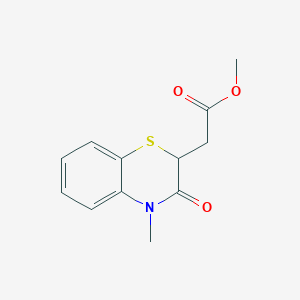

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
